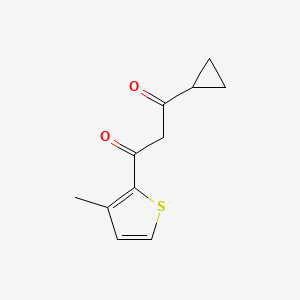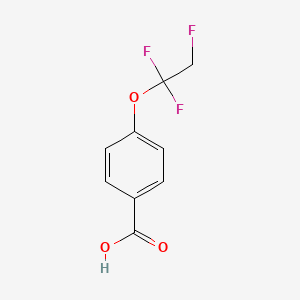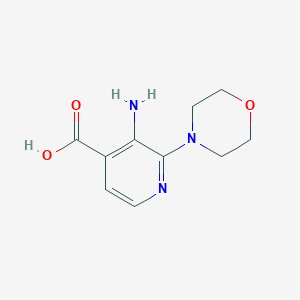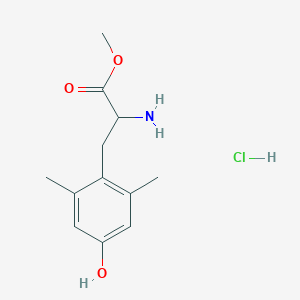
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione is an organic compound with the molecular formula C11H12O2S. This compound features a cyclopropyl group and a thiophene ring, making it an interesting subject for chemical research and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione typically involves the reaction of cyclopropyl ketones with thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-3-(2-thienyl)propane-1,3-dione
- 1-Cyclopropyl-3-(4-methylthiophen-2-yl)propane-1,3-dione
- 1-Cyclopropyl-3-(3-ethylthiophen-2-yl)propane-1,3-dione
Uniqueness
1-Cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione is unique due to the presence of both a cyclopropyl group and a methyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H12O2S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(3-methylthiophen-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H12O2S/c1-7-4-5-14-11(7)10(13)6-9(12)8-2-3-8/h4-5,8H,2-3,6H2,1H3 |
InChI-Schlüssel |
VVKJWHOWKCGBCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(=O)CC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B13638594.png)


![5'-Fluorospiro[cyclobutane-1,3'-indoline]](/img/structure/B13638612.png)

![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)




